molecular formula C20H23N5O3 B4502420 3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(3-methylpyridin-2-YL)propanamide

3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(3-methylpyridin-2-YL)propanamide

Cat. No.: B4502420
M. Wt: 381.4 g/mol
InChI Key: NLYSUUXKHDADPF-UHFFFAOYSA-N
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Description

The compound 3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(3-methylpyridin-2-YL)propanamide is a complex organic molecule that features a combination of pyridine, oxadiazole, and amide functional groups

Scientific Research Applications

3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(3-methylpyridin-2-YL)propanamide: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(3-methylpyridin-2-YL)propanamide typically involves multi-step organic reactions. The starting materials often include 6-methyl-2-oxo-1,2-dihydropyridine, 1,2,4-oxadiazole, and 3-methylpyridine derivatives. The key steps in the synthesis may involve:

    Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling reactions: The oxadiazole intermediate is then coupled with the pyridine derivative using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.

    Amidation: The final step involves the formation of the amide bond, which can be facilitated by using amide coupling reagents like HATU or PyBOP.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(3-methylpyridin-2-YL)propanamide: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(3-methylpyridin-2-YL)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(3-methylpyridin-2-YL)propanamide: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[3-(6-methyl-2-oxo-1-propan-2-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylpyridin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-12(2)25-14(4)7-8-15(20(25)27)19-23-17(28-24-19)10-9-16(26)22-18-13(3)6-5-11-21-18/h5-8,11-12H,9-10H2,1-4H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYSUUXKHDADPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(N(C3=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(3-methylpyridin-2-YL)propanamide
Reactant of Route 2
Reactant of Route 2
3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(3-methylpyridin-2-YL)propanamide
Reactant of Route 3
Reactant of Route 3
3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(3-methylpyridin-2-YL)propanamide
Reactant of Route 4
3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(3-methylpyridin-2-YL)propanamide
Reactant of Route 5
Reactant of Route 5
3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(3-methylpyridin-2-YL)propanamide
Reactant of Route 6
Reactant of Route 6
3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(3-methylpyridin-2-YL)propanamide

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